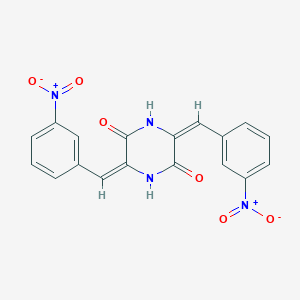
4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid, also known as HABA, is a chemical compound that is widely used in scientific research. It is a derivative of salicylic acid and has a wide range of applications in the field of biochemistry and molecular biology.
科学的研究の応用
4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid is widely used in scientific research as a reagent for the determination of proteins. It is used in the Bradford assay, which is a commonly used method for protein quantification. This compound reacts with the amino acid residues of proteins, resulting in a color change that can be measured spectrophotometrically. This compound is also used in the determination of serum albumin, which is an important marker for liver and kidney function.
作用機序
The mechanism of action of 4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid is based on its ability to react with amino acid residues of proteins. This compound contains a chromophore that absorbs light at a specific wavelength. When this compound reacts with proteins, the chromophore becomes more exposed, resulting in a shift in the absorption spectrum. This shift can be measured spectrophotometrically and is used to determine the concentration of proteins.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic compound and is considered safe for use in laboratory experiments.
実験室実験の利点と制限
The main advantage of using 4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid in laboratory experiments is its high sensitivity and specificity for protein quantification. It is a relatively simple and inexpensive method that can be used to determine protein concentrations in a wide range of samples. However, this compound has some limitations. It is not suitable for the determination of low concentrations of proteins, and it can interfere with other substances in the sample.
将来の方向性
There are several future directions for the use of 4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid in scientific research. One possible direction is the development of new assays for the determination of specific proteins. This compound can be modified to target specific amino acid residues, allowing for the selective determination of certain proteins. Another possible direction is the use of this compound in the development of new diagnostic tools for the detection of diseases. This compound can be used to determine the concentration of specific proteins in biological samples, which can be used as a diagnostic marker for certain diseases.
Conclusion:
In conclusion, this compound is a widely used reagent in scientific research. It is a simple and inexpensive method for the determination of protein concentrations in biological samples. This compound has no known biochemical or physiological effects and is considered safe for use in laboratory experiments. There are several future directions for the use of this compound in scientific research, including the development of new assays for the determination of specific proteins and the use of this compound in the development of new diagnostic tools for the detection of diseases.
合成法
4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid can be synthesized by the reaction of salicylic acid with 3-aminophenol in the presence of acetic anhydride. The resulting compound is then oxidized with potassium permanganate to obtain this compound. The synthesis of this compound is a relatively simple process, and the compound can be obtained in high yields.
特性
分子式 |
C10H9NO4 |
|---|---|
分子量 |
207.18 g/mol |
IUPAC名 |
(E)-4-(3-hydroxyanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H9NO4/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(14)15/h1-6,12H,(H,11,13)(H,14,15)/b5-4+ |
InChIキー |
VQMUMKLDPCHPPU-SNAWJCMRSA-N |
異性体SMILES |
C1=CC(=CC(=C1)O)NC(=O)/C=C/C(=O)O |
SMILES |
C1=CC(=CC(=C1)O)NC(=O)C=CC(=O)O |
正規SMILES |
C1=CC(=CC(=C1)O)NC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






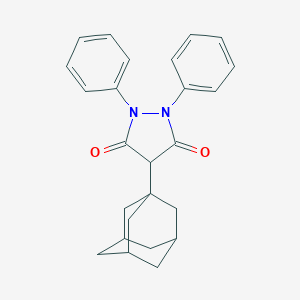
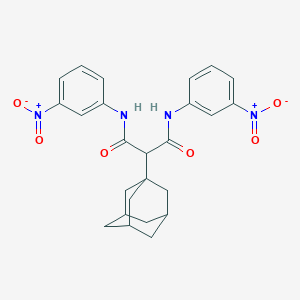

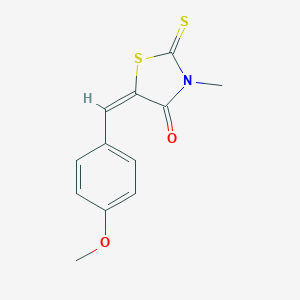
![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)

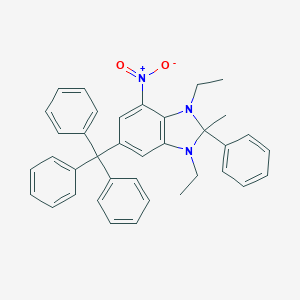
![(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274264.png)
![1-(2,4,5-Trimethylphenyl)ethanone [1-(2,4,5-trimethylphenyl)ethylidene]hydrazone](/img/structure/B274266.png)
![N-{4-[(3,4-dimethoxybenzylidene)amino]phenyl}acetamide](/img/structure/B274267.png)
